A Comprehensive Guide to the Structure Elucidation of 3-(3,5-Dimethyl-1,2,4-triazol-1-yl)-2-methyl-propionic acid
A Comprehensive Guide to the Structure Elucidation of 3-(3,5-Dimethyl-1,2,4-triazol-1-yl)-2-methyl-propionic acid
An in-depth technical guide by a Senior Application Scientist
Executive Summary
The unambiguous determination of a molecule's chemical structure is a foundational requirement in drug discovery and chemical research. This guide provides a detailed, multi-technique workflow for the complete structure elucidation of a novel small molecule, 3-(3,5-Dimethyl-1,2,4-triazol-1-yl)-2-methyl-propionic acid. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the strategic rationale behind the selection and sequence of analytical methods. We will demonstrate how the synergistic application of Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments provides a self-validating system for structural confirmation. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and data interpretation.
Introduction to the Target Molecule
The subject of our investigation is 3-(3,5-Dimethyl-1,2,4-triazol-1-yl)-2-methyl-propionic acid. The 1,2,4-triazole moiety is a significant pharmacophore in medicinal chemistry, appearing in a wide array of bioactive compounds.[1] Therefore, confirming the precise structure of new derivatives is critical for understanding structure-activity relationships (SAR) and ensuring intellectual property claims.
Molecular Structure:
Figure 1: Proposed structure of 3-(3,5-Dimethyl-1,2,4-triazol-1-yl)-2-methyl-propionic acid.The primary objective of this guide is to establish an irrefutable analytical protocol to confirm this proposed structure, treating the compound as a newly synthesized entity of unknown connectivity.
Foundational Analysis: Molecular Formula and Degrees of Unsaturation
Before embarking on spectroscopic analysis, the first step is to determine the molecular formula and the degrees of unsaturation (also known as the Double Bond Equivalent, DBE). This foundational information provides initial constraints on the possible structure.
-
Molecular Formula: C₈H₁₃N₃O₂
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Molecular Weight: 199.21 g/mol
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Degrees of Unsaturation Calculation: DBE = C - (H/2) + (N/2) + 1 DBE = 8 - (13/2) + (3/2) + 1 DBE = 8 - 6.5 + 1.5 + 1 = 4
A DBE of 4 suggests the presence of a combination of rings and/or π-bonds. In our proposed structure, this is accounted for by one ring (the triazole) and three double bonds (two C=N bonds in the triazole ring and one C=O in the carboxylic acid). This initial calculation is consistent with our hypothesis.[2]
The Integrated Spectroscopic Workflow
Caption: Logical workflow for unambiguous structure elucidation.
Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR is our first analytical checkpoint. It is a rapid and powerful technique for identifying the presence of key functional groups.[3] For this molecule, we are specifically looking for the characteristic signatures of a carboxylic acid and a nitrogen-containing heterocycle. The presence of a very broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid dimer, a feature that is difficult to mistake.[4][5]
Expected IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |
| 3300–2500 | O–H Stretch | Carboxylic Acid | Very broad, strong band, often obscuring C-H stretches |
| 2950–2850 | C–H Stretch | Alkyl (CH₃, CH₂) | Medium to strong, sharp peaks |
| 1760–1690 | C=O Stretch | Carboxylic Acid | Strong, sharp, intense peak |
| 1650–1550 | C=N Stretch | Triazole Ring | Medium intensity peak |
| 1440–1395 | O–H Bend | Carboxylic Acid | Medium intensity peak |
| 1320–1210 | C–O Stretch | Carboxylic Acid | Strong intensity peak |
Protocol: FTIR Analysis (Attenuated Total Reflectance - ATR)
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and performing a background scan.
-
Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Pressure Application: Lower the pressure arm to ensure firm contact between the sample and the crystal.
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Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Perform a baseline correction and peak-picking analysis on the resulting spectrum.
Trustworthiness: The combined observation of the extremely broad O-H stretch and the intense C=O stretch provides very high confidence in the presence of the carboxylic acid functional group.[6][7]
Molecular Weight and Fragmentation: Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry serves two primary purposes: confirming the molecular weight (and thus the molecular formula) and providing structural clues through fragmentation analysis.[8] Given the polarity of our target molecule, Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique that typically yields a strong signal for the protonated molecular ion [M+H]⁺.[9]
Expected Mass Spectrometric Data (Positive Ion ESI-MS):
| m/z Value (Predicted) | Ion Identity | Rationale |
| 200.1135 | [M+H]⁺ | Protonated molecular ion. High-resolution MS would confirm the elemental composition C₈H₁₄N₃O₂⁺. |
| 182.1029 | [M+H - H₂O]⁺ | Loss of water, a common fragmentation for carboxylic acids. |
| 154.1080 | [M+H - COOH]⁺ or [M+H - CO₂]⁺ | Loss of the entire carboxyl group (radical) or loss of carbon dioxide. A very common fragmentation pathway. |
| 96.0713 | [C₅H₈N₂]⁺ | Cleavage of the propionic acid chain, leaving a fragment of the dimethyl-triazole ring. |
Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
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Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.
-
Instrumentation Setup:
-
LC System: Agilent 1260 Infinity or equivalent.
-
Column: C18 reversed-phase column (e.g., Zorbax SB C18, 4.6 × 30 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
MS System: Agilent 6120 mass spectrometer or a high-resolution TOF/Orbitrap instrument.[9]
-
-
Ion Source Parameters (API-ES):
-
Polarity: Positive.
-
Capillary Voltage: 4000 V.
-
Drying Gas: Nitrogen at 10 L/min.
-
Fragmentor Voltage: Scan from low (e.g., 70 V) to high (e.g., 200 V) to induce fragmentation.[1]
-
-
Data Acquisition: Acquire data over a scan range of m/z 50–500.
Trustworthiness: A high-resolution mass measurement that matches the calculated exact mass of the [M+H]⁺ ion to within 5 ppm provides unambiguous confirmation of the elemental composition. The fragmentation pattern provides a secondary check, confirming the presence of key structural subunits like the carboxylic acid.[10]
Definitive Structure Determination: Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the cornerstone of structure elucidation, providing definitive information on the carbon-hydrogen framework and the connectivity of atoms.[11] A systematic approach using a suite of 1D and 2D experiments is necessary for complete confidence.[12]
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Instrument: A 400 MHz (or higher) NMR spectrometer (e.g., Bruker Avance).
-
Experiments to Acquire:
-
Proton (¹H) NMR
-
Carbon-13 (¹³C) NMR
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer)
-
¹H-¹H COSY (Correlation Spectroscopy)
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Predicted ¹H and ¹³C NMR Data
The following table summarizes the predicted NMR signals. The numbering scheme corresponds to the structure in Figure 1.
| Position | Predicted ¹H Shift (ppm), Multiplicity, Integration | Predicted ¹³C Shift (ppm) | DEPT-135 | Rationale |
| 1 (COOH) | ~12.0, broad singlet, 1H | ~175 | N/A | Acidic proton, highly deshielded. Quaternary carbonyl carbon. |
| 2 (CH) | ~2.8-3.0, multiplet, 1H | ~40 | CH (+) | Methine proton adjacent to a CH₂ and a methyl group. |
| 3 (CH₂) | ~4.2-4.4, multiplet, 2H | ~50 | CH₂ (-) | Methylene protons deshielded by the adjacent electron-withdrawing triazole ring. |
| 4 (CH₃) | ~1.2, doublet, 3H | ~17 | CH₃ (+) | Methyl group coupled to the methine proton at position 2. |
| 5, 6 (CH₃) | ~2.4, singlet, 6H | ~14 | CH₃ (+) | Two magnetically equivalent methyl groups on the triazole ring. No adjacent protons to couple with. |
| 7, 8 (C) | N/A | ~150, ~145 | N/A | Quaternary carbons of the triazole ring. |
Assembling the Structure with 2D NMR
While 1D NMR provides the pieces, 2D NMR shows how they connect.[13]
-
¹H-¹H COSY: This experiment is crucial for identifying spin systems. We would expect to see a clear correlation between the proton at position 2 (CH) and the protons at position 3 (CH₂), as well as between the proton at position 2 and the protons of the methyl group at position 4. This confirms the -CH(CH₃)-CH₂- fragment.[12]
-
¹H-¹³C HSQC: This experiment directly links each proton to the carbon it is attached to. It would confirm the assignments made in the table above (e.g., the doublet at ~1.2 ppm correlates to the carbon at ~17 ppm).
-
¹H-¹³C HMBC: This is arguably the most powerful experiment for elucidating the final structure. It reveals 2- and 3-bond correlations between protons and carbons, allowing us to connect the fragments.[14]
Key Expected HMBC Correlations:
Caption: Key HMBC correlations linking the molecular fragments.
The most critical correlations are from the methylene protons (H3) to the two triazole ring carbons (C7 and C8). This single piece of evidence irrefutably connects the propionic acid side chain to the nitrogen of the triazole ring, completing the structural puzzle.
Data Synthesis and Final Confirmation
The structure of 3-(3,5-Dimethyl-1,2,4-triazol-1-yl)-2-methyl-propionic acid is confirmed by the overwhelming convergence of evidence from all analytical techniques:
-
Molecular Formula & Unsaturation: The calculated DBE of 4 is consistent with the proposed structure.
-
FTIR Spectroscopy: Confirmed the presence of a carboxylic acid (-COOH) and a heterocyclic ring system.
-
Mass Spectrometry: The high-resolution mass of the [M+H]⁺ ion confirmed the elemental composition of C₈H₁₃N₃O₂. Fragmentation patterns were consistent with the loss of a carboxyl group.
-
NMR Spectroscopy:
-
¹H and ¹³C NMR showed the correct number and type of proton and carbon environments.
-
COSY confirmed the -CH(CH₃)-CH₂- spin system of the propionic acid backbone.
-
HSQC mapped all protons to their directly attached carbons.
-
HMBC provided the definitive long-range correlations that connected the propionic acid fragment to the dimethyl-triazole ring.
-
Conclusion
This technical guide has detailed a logical and self-validating workflow for the complete structure elucidation of 3-(3,5-Dimethyl-1,2,4-triazol-1-yl)-2-methyl-propionic acid. By strategically employing a combination of FTIR, MS, and a comprehensive suite of NMR experiments, we moved from identifying basic functional groups to confirming the molecular formula, and finally to mapping the precise atomic connectivity of the entire molecule. This rigorous, multi-faceted approach is essential in modern chemical and pharmaceutical sciences to ensure the absolute structural integrity of novel compounds, forming the bedrock upon which all further research and development is built.
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